molecular formula C13H15F3N2O2 B11645801 N-(2-methylpropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-(2-methylpropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B11645801
M. Wt: 288.27 g/mol
InChI Key: CGUVKOFHDAKKAO-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure This compound features an ethanediamide backbone with a 2-methylpropyl group and a 3-(trifluoromethyl)phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of 2-methylpropylamine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-methylpropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-N’-[3-(trifluoromethyl)phenyl]methanediamide
  • N-(2-methylpropyl)-N’-[3-(trifluoromethyl)phenyl]propanediamide

Uniqueness

N-(2-methylpropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

N-(2-methylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C13H15F3N2O2/c1-8(2)7-17-11(19)12(20)18-10-5-3-4-9(6-10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

CGUVKOFHDAKKAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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